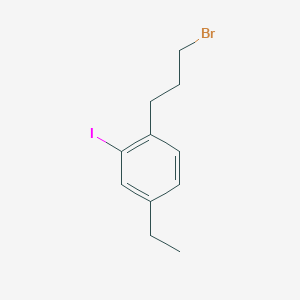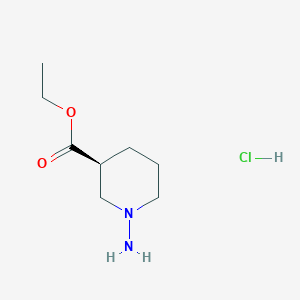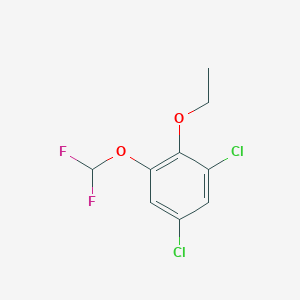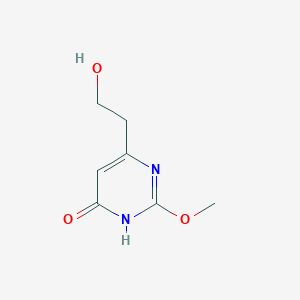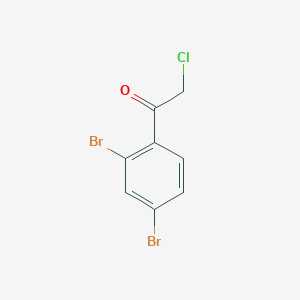
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with bromine, dichlorophenyl, and carbonitrile groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of bromine and dichlorophenyl groups in this compound can significantly influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring . The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve heating the compound with the nucleophile in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amino groups, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anti-inflammatory and antitumor activities are being explored for therapeutic applications.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The presence of bromine and dichlorophenyl groups can enhance the compound’s binding affinity to these targets, leading to its biological effects . The exact pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-Bromo-4-phenylthiazole: Lacks the dichlorophenyl and carbonitrile groups, resulting in different biological activities.
2-Chloro-4-(2,4-dichlorophenyl)thiazole: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological properties.
4-(2,4-Dichlorophenyl)thiazole-2-amine: Contains an amino group instead of bromine and carbonitrile, leading to different chemical and biological behavior.
Uniqueness
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is unique due to the combination of bromine, dichlorophenyl, and carbonitrile groups on the thiazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
特性
分子式 |
C10H3BrCl2N2S |
|---|---|
分子量 |
334.0 g/mol |
IUPAC名 |
2-bromo-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H3BrCl2N2S/c11-10-15-9(8(4-14)16-10)6-2-1-5(12)3-7(6)13/h1-3H |
InChIキー |
BFESNTHOWIEMBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(SC(=N2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


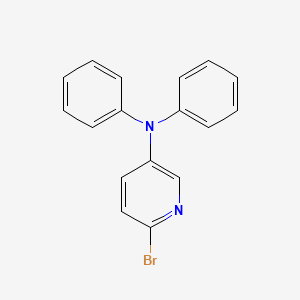
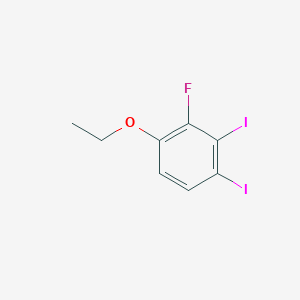
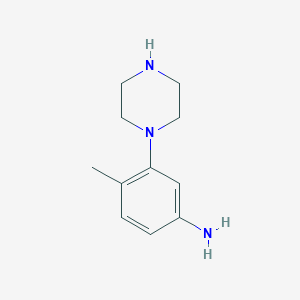
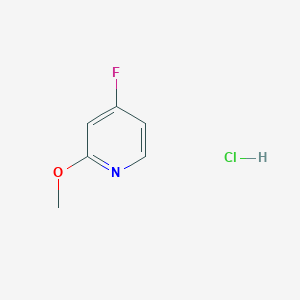
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
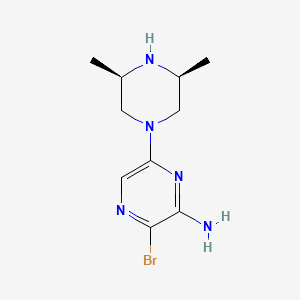
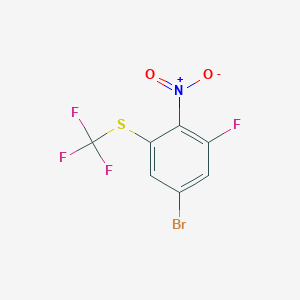

![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14052579.png)
